N'-[(1E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-[(E)-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of nitro, pyrrolidine, and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Pyrrolidine Derivative: The initial step involves the nitration of 4-(pyrrolidin-1-yl)aniline to obtain 3-nitro-4-(pyrrolidin-1-yl)aniline.
Condensation Reaction: The nitro derivative is then subjected to a condensation reaction with 9-oxo-9,10-dihydroacridine-10-carbaldehyde under acidic conditions to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Condensation: The hydrazide moiety can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Condensation: Aldehydes or ketones under acidic or basic conditions.
Major Products
Reduction: 3-amino-4-(pyrrolidin-1-yl)aniline.
Substitution: N-alkyl or N-acyl derivatives of the pyrrolidine ring.
Condensation: Various hydrazone derivatives.
Scientific Research Applications
N’-[(E)-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves:
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-(pyrrolidin-1-yl)aniline: Shares the nitro and pyrrolidine moieties but lacks the acridine component.
9-Oxo-9,10-dihydroacridine-10-carbaldehyde: Contains the acridine moiety but lacks the nitro and pyrrolidine components.
Uniqueness
N’-[(E)-[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its combination of nitro, pyrrolidine, and acridine moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C26H23N5O4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H23N5O4/c32-25(17-30-21-9-3-1-7-19(21)26(33)20-8-2-4-10-22(20)30)28-27-16-18-11-12-23(24(15-18)31(34)35)29-13-5-6-14-29/h1-4,7-12,15-16H,5-6,13-14,17H2,(H,28,32)/b27-16+ |
InChI Key |
VCBBNVCMFCWCBV-JVWAILMASA-N |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53)[N+](=O)[O-] |
Origin of Product |
United States |
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